(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[4,7-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-20-11(7-8-18-20)16(22)19-17-21(9-10-23-2)14-12(24-3)5-6-13(25-4)15(14)26-17/h5-8H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEPTFIEGYEFIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N=C2N(C3=C(C=CC(=C3S2)OC)OC)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound with a complex structure that combines elements from benzo[d]thiazole and pyrazole frameworks. This compound is of significant interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 432.49 g/mol. The presence of multiple methoxy groups and a carboxamide moiety enhances its lipophilicity, potentially improving its interaction with biological targets. The benzo[d]thiazole core is particularly noteworthy as it is associated with diverse pharmacological effects.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Compounds containing the benzo[d]thiazole moiety have been documented to exhibit antimicrobial properties. Preliminary studies suggest that (E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide may possess similar activities against various bacterial and fungal strains.
2. Anticancer Effects
Research indicates that pyrazole derivatives often demonstrate cytotoxic effects against cancer cell lines. For instance, studies have shown that related compounds can inhibit tumor growth in vitro, particularly against breast adenocarcinoma (MCF-7) and other cancer types. The structural features of this compound may contribute to its efficacy in targeting cancer cells.
3. Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been suggested through the study of related pyrazoles, which have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in various models. This aspect makes it a candidate for further investigation in inflammatory diseases.
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Anticancer Screening : A study screening a library of compounds identified derivatives with notable anticancer activity against multicellular spheroids, suggesting that structural modifications can enhance efficacy .
- Anti-inflammatory Activity : In vivo models demonstrated that certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α at specific concentrations compared to standard anti-inflammatory drugs .
- Antimicrobial Testing : Compounds structurally related to (E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide showed promising results against E. coli and S. aureus, indicating potential antimicrobial applications .
Comparative Analysis
A comparison table summarizing the biological activities of structurally similar compounds is presented below:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 4-Methylbenzo[d]thiazole | Methyl group on thiazole | Antimicrobial |
| 2-Aminobenzothiazole | Amine group substitution | Anticancer |
| 7-Methoxybenzo[d]thiazole | Methoxy group on thiazole | Antiviral |
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Molecular weight estimated based on structural similarity to .
Electronic and Solubility Profiles
- Methoxy vs. Methyl Substituents: The 4,7-dimethoxy groups in the target compound increase electron density and solubility compared to the 5,7-dimethyl analogue in .
- Thiophene vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
